

# Application Note: Measuring CD16 Expression by Flow Cytometry

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## Compound of Interest

Compound Name: CDg16

Cat. No.: B1192478

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## Introduction

CD16, also known as FcγRIII, is a low-affinity receptor for the Fc portion of IgG antibodies. It is a key marker for various immune cell populations and plays a crucial role in antibody-dependent cell-mediated cytotoxicity (ADCC).<sup>[1][2][3]</sup> There are two isoforms of CD16: CD16a, a transmembrane protein found on natural killer (NK) cells, macrophages, and a subset of T cells, and CD16b, which is anchored by glycosylphosphatidylinositol (GPI) and is predominantly expressed on neutrophils.<sup>[2][4]</sup> Accurate measurement of CD16 expression by flow cytometry is essential for immunophenotyping, monitoring immune responses, and in the development of therapeutic antibodies that leverage ADCC.

This application note provides a detailed protocol for the detection and quantification of CD16 expression on peripheral blood mononuclear cells (PBMCs) and neutrophils using flow cytometry.

## Principle of the Assay

Flow cytometry is a powerful technique used to measure and analyze the physical and chemical characteristics of single cells in a fluid stream. Cells are stained with fluorescently labeled antibodies specific for cell surface markers, such as CD16. As the stained cells pass through a laser beam, they emit fluorescence, which is detected and quantified. This allows for the identification and enumeration of cell populations expressing the target marker.

## Materials and Reagents

Reagent/Material	Supplier (Example)	Catalog Number (Example)
Anti-human CD16 Antibody (clone 3G8), FITC	BioLegend	302006
Anti-human CD14 Antibody (clone M5E2), PE	BD Biosciences	555398
Anti-human CD56 Antibody (clone B159), PerCP-Cy5.5	BD Biosciences	560842
Anti-human CD45 Antibody (clone HI30), APC	BioLegend	304012
Red Blood Cell Lysis Buffer (10X)	BioLegend	420301
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)	In-house preparation	-
Fc Receptor Blocking Solution	BioLegend	422302
Viability Dye (e.g., Zombie NIR™)	BioLegend	423105
Compensation Beads	BD Biosciences	552843
Polystyrene Round-Bottom Tubes (5 mL)	Falcon	352052

## Experimental Protocols

### A. Peripheral Blood Mononuclear Cell (PBMC) Isolation

- Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).
- Carefully layer 4 mL of the diluted blood over 3 mL of Ficoll-Paque™ PLUS in a 15 mL conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

- Carefully aspirate the upper plasma layer.
- Collect the buffy coat layer containing PBMCs and transfer to a new 15 mL conical tube.
- Wash the PBMCs by adding PBS to a final volume of 15 mL and centrifuge at 300 x g for 10 minutes.
- Discard the supernatant and resuspend the cell pellet in FACS buffer.
- Count the cells and adjust the concentration to  $1 \times 10^7$  cells/mL in FACS buffer.

## B. Whole Blood Staining for Neutrophil Analysis

- Collect whole blood in EDTA tubes.
- In a polystyrene tube, add 100  $\mu$ L of whole blood.
- Proceed directly to the staining protocol (Section C). Red blood cell lysis will be performed after staining.

## C. Antibody Staining

- To 100  $\mu$ L of cell suspension (PBMCs or whole blood), add Fc receptor blocking solution and incubate for 10 minutes at room temperature.<sup>[5]</sup> This step is crucial to prevent non-specific binding of antibodies to Fc receptors.
- Add the predetermined optimal concentration of fluorescently labeled antibodies against CD16 and other markers of interest (e.g., CD14, CD56, CD45).
- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- For PBMCs: Wash the cells by adding 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
- For Whole Blood: Add 2 mL of 1X Red Blood Cell Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

- Resuspend the cell pellet in 300-500  $\mu$ L of FACS buffer.
- If a viability dye is used, follow the manufacturer's protocol, typically before the Fc block step.

## D. Flow Cytometry Data Acquisition

- Set up the flow cytometer with the appropriate laser and filter configuration for the fluorochromes being used.
- Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to assess autofluorescence.
- Use single-stained compensation beads or cells for each fluorochrome to set up the compensation matrix to correct for spectral overlap.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Acquire data for each sample, collecting a sufficient number of events (typically 50,000 - 100,000 events in the initial gate).

## Data Analysis and Gating Strategy

Data analysis is performed using flow cytometry analysis software (e.g., FlowJo™, FCS Express™). A typical gating strategy for identifying CD16-expressing cells is as follows:

- Gate on single cells: Use FSC-A vs FSC-H to exclude doublets.[\[11\]](#)
- Gate on viable cells: Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.
- Gate on leukocytes: Use CD45 vs SSC to identify the leukocyte population and exclude debris.
- Identify Monocytes and NK cells (from PBMCs):
  - From the leukocyte gate, use CD14 and CD16 to identify monocyte subsets:
    - Classical monocytes: CD14<sup>++</sup>CD16<sup>-</sup>[\[12\]](#)[\[13\]](#)
    - Intermediate monocytes: CD14<sup>++</sup>CD16<sup>+</sup>[\[12\]](#)[\[13\]](#)

- Non-classical monocytes: CD14+CD16++[\[12\]](#)[\[13\]](#)
- From the lymphocyte gate (identified by FSC and SSC), use CD56 and CD16 to identify NK cell subsets:
  - CD56brightCD16- NK cells
  - CD56dimCD16+ NK cells
- Identify Neutrophils (from whole blood):
  - From the granulocyte gate (identified by FSC and SSC), neutrophils can be identified by their high expression of CD16 and lack of CD14 expression.[\[14\]](#)

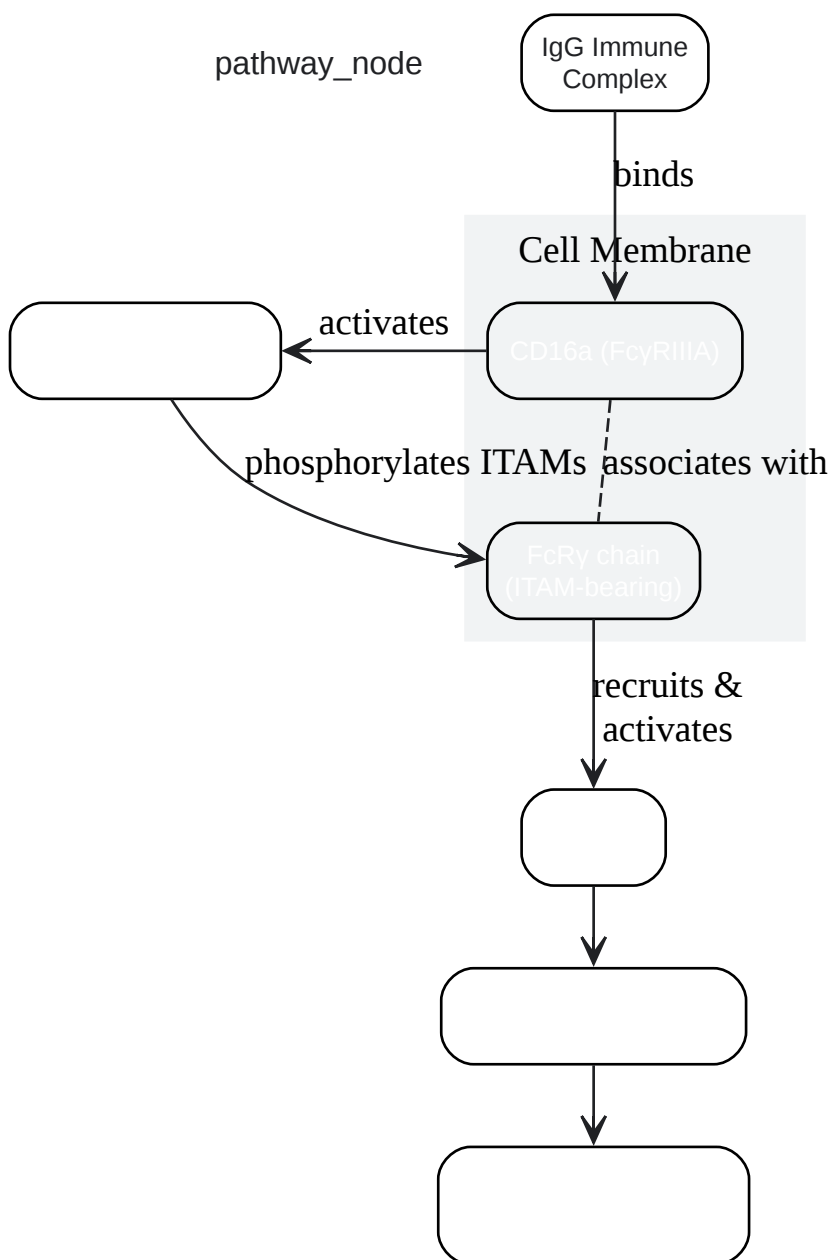
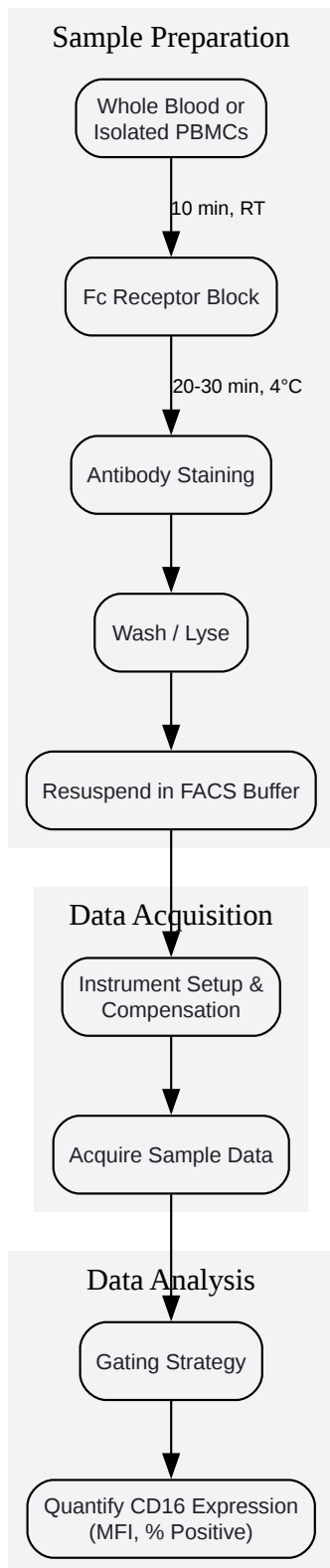
## Expected Results

The expression of CD16 varies among different immune cell populations. The following table summarizes the expected expression patterns.

Cell Population	Marker Combination	Expected CD16 Expression
Monocytes		
Classical	CD14++CD16-	Negative
Intermediate	CD14++CD16+	Positive
Non-classical	CD14+CD16++	Bright Positive
NK Cells		
CD56dim	CD56+CD16+	Bright Positive
CD56bright	CD56++CD16-	Negative/Dim
Neutrophils	CD14-CD16++	Bright Positive
Eosinophils	Negative/Low <a href="#">[1]</a>	
Basophils	Negative	

## Visualizations

### Experimental Workflow



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